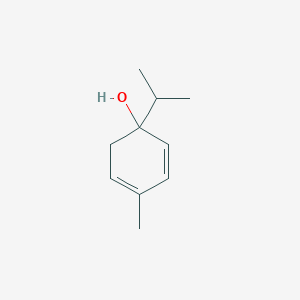
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol, also known as MCH, is a chemical compound that has been widely studied for its potential therapeutic applications. MCH belongs to a class of compounds known as terpenoids, which are naturally occurring organic compounds found in many plants and animals. In
Wirkmechanismus
The mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune system and the inflammatory response. By inhibiting this pathway, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can inhibit the growth of cancer cells, reduce oxidative stress, and improve glucose metabolism. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its high purity and stability. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. One area of research is the development of new synthesis methods that can improve the yield and purity of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. Another area of research is the exploration of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol's potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol and its potential therapeutic applications in various disease settings.
Conclusion:
In conclusion, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a promising compound with potential therapeutic applications in various disease settings. Its anti-inflammatory effects, neuroprotective effects, and other biochemical and physiological effects make it a promising candidate for further research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can further our understanding of this important compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can be achieved through several methods, including the oxidation of limonene, the hydrogenation of p-cymene, and the cyclization of geranylacetone. One of the most commonly used methods for the synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is the cyclization of geranylacetone, which involves the reaction of geranylacetone with a strong acid catalyst such as sulfuric acid or hydrochloric acid. This method has been shown to yield high purity 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol with a high yield.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is its use as an anti-inflammatory agent. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
141797-40-2 |
|---|---|
Produktname |
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4-methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4-6,8,11H,7H2,1-3H3 |
InChI-Schlüssel |
CALVDKLTOSHCMT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C=C1)(C(C)C)O |
Kanonische SMILES |
CC1=CCC(C=C1)(C(C)C)O |
Synonyme |
2,4-Cyclohexadien-1-ol,4-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



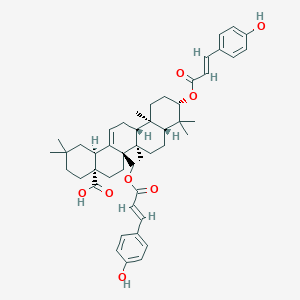
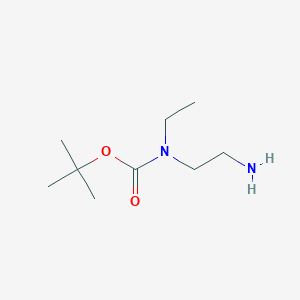
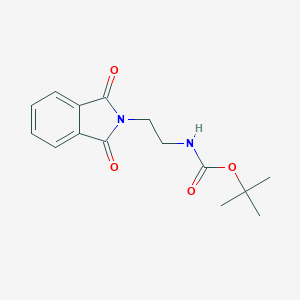
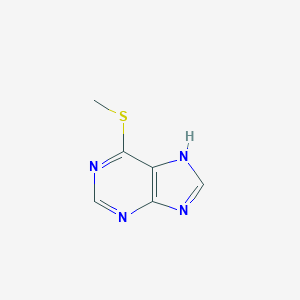
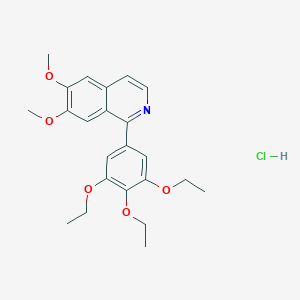
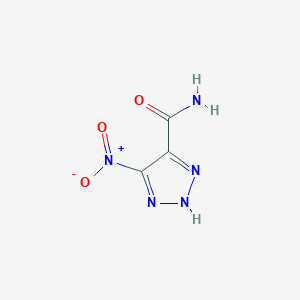
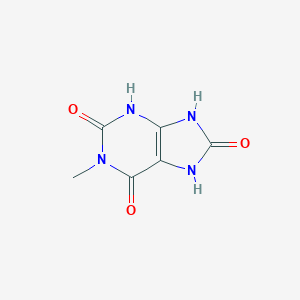
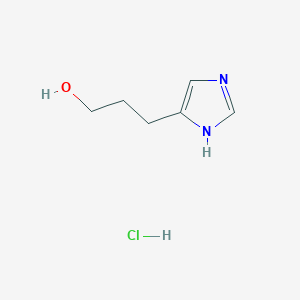
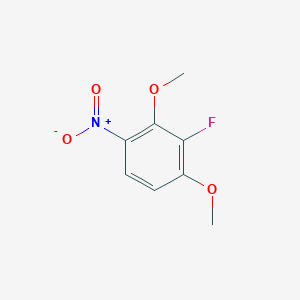
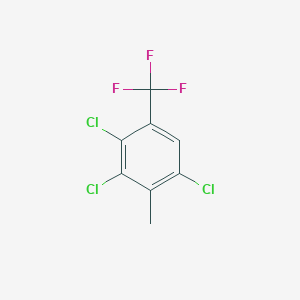
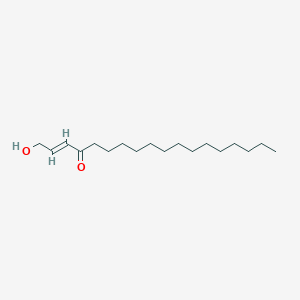

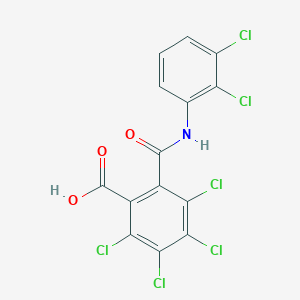
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)